WEE1-IN-4: A Potent Kinase Inhibitor for Preclinical Cancer Research
WEE1-IN-4: A Potent Kinase Inhibitor for Preclinical Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
WEE1-IN-4 is a potent and selective inhibitor of WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint. By targeting WEE1, this small molecule induces premature mitotic entry in cancer cells, leading to DNA damage, mitotic catastrophe, and ultimately, apoptosis. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of WEE1-IN-4. It details its mechanism of action within the WEE1 signaling pathway and offers representative experimental protocols for its investigation in a research setting. The information presented herein is intended to support the use of WEE1-IN-4 as a valuable tool in preclinical cancer research and drug development.
Chemical Structure and Properties
WEE1-IN-4, with the IUPAC name 4-(2-chlorophenyl)-9-hydroxy-6H-pyrrolo[3,4-c]carbazole-1,3-dione, is a pyrrolocarbazole derivative.[1] Its chemical structure and key properties are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | 4-(2-chlorophenyl)-9-hydroxy-6H-pyrrolo[3,4-c]carbazole-1,3-dione[1] |
| CAS Number | 622855-37-2[1][2] |
| Molecular Formula | C₂₀H₁₁ClN₂O₃[1][3][4][5] |
| Molecular Weight | 362.77 g/mol [3][4][5] |
| Canonical SMILES | C1=CC=C(C(=C1)Cl)C2=C3C4=C(C=C(C=C4)O)NC5=C2C(=O)NC5=O |
| InChI Key | DPEXRCOBPACFOO-UHFFFAOYSA-N[1][4][5] |
Table 1: Chemical Identifiers of WEE1-IN-4
| Property | Value | Notes |
| Physical State | Solid[4][5] | - |
| Appearance | Light orange[4][5] | - |
| Solubility | DMSO: 100 mg/mL (275.66 mM)[3] | Requires sonication |
| In vivo formulation 1: ≥ 2.5 mg/mL (6.89 mM)[2][6] | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | |
| In vivo formulation 2: ≥ 2.5 mg/mL (6.89 mM)[2][6] | 10% DMSO, 90% (20% SBE-β-CD in Saline) | |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years[3] | - |
| In solvent: -80°C for 6 months, -20°C for 1 month[2][3] | - |
Table 2: Physicochemical Properties of WEE1-IN-4
Biological Activity and Mechanism of Action
WEE1-IN-4 is a highly potent inhibitor of WEE1 kinase with a reported IC₅₀ of 0.011 µM.[2][3][6] WEE1 is a nuclear kinase that plays a pivotal role in cell cycle regulation, specifically at the G2/M checkpoint.[7] Its primary function is to phosphorylate and inactivate Cyclin-Dependent Kinase 1 (CDK1), a key driver of mitotic entry.[7][8] This inhibitory phosphorylation on Tyr15 of CDK1 prevents cells with damaged DNA from prematurely entering mitosis, allowing time for DNA repair.[7]
Many cancer cells harbor defects in the G1 checkpoint, often due to mutations in the tumor suppressor p53.[9] Consequently, these cells become heavily reliant on the G2/M checkpoint for survival and to prevent the propagation of DNA damage. By inhibiting WEE1, WEE1-IN-4 abrogates this critical checkpoint. The resulting decrease in CDK1 phosphorylation leads to its activation and forces the cancer cells into premature mitosis, despite the presence of unrepaired DNA. This ultimately triggers a form of programmed cell death known as mitotic catastrophe.[9]
The selectivity of WEE1-IN-4 for WEE1 kinase over other kinases, such as the related checkpoint kinase Chk1, makes it a valuable tool for specifically interrogating the WEE1 signaling pathway.
Figure 1: WEE1 Signaling Pathway and Mechanism of Inhibition by WEE1-IN-4.
Experimental Protocols
The following are representative protocols for investigating the effects of WEE1-IN-4 in a laboratory setting. These protocols are based on standard methodologies used for other WEE1 inhibitors and should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of WEE1-IN-4 on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
WEE1-IN-4
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of WEE1-IN-4 in complete culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of WEE1-IN-4. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis for CDK1 Phosphorylation
This protocol is to assess the effect of WEE1-IN-4 on the phosphorylation of its direct downstream target, CDK1.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
WEE1-IN-4
-
DMSO
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CDK1 (Tyr15), anti-total CDK1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of WEE1-IN-4 (and a vehicle control) for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples with Laemmli buffer and denature by heating.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CDK1 (Tyr15) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total CDK1 and a loading control (e.g., β-actin) to ensure equal protein loading.
Figure 2: A representative experimental workflow for the in vitro evaluation of WEE1-IN-4.
Conclusion
WEE1-IN-4 is a valuable chemical probe for studying the role of WEE1 kinase in cell cycle regulation and as a potential therapeutic target in oncology. Its high potency and selectivity make it an ideal tool for preclinical research. The information and protocols provided in this guide are intended to facilitate the effective use of WEE1-IN-4 in elucidating the mechanisms of WEE1 inhibition and its potential for cancer therapy. As with any research compound, it is essential to carefully design and optimize experimental conditions to obtain reliable and reproducible results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. patents.justia.com [patents.justia.com]
- 5. Inhibitors of cell cycle checkpoint target Wee1 kinase - a patent review (2003-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of Wee1 sensitizes cancer cells to anti-metabolite chemotherapeutics in vitro and in vivo, independent of p53 functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WEE1 inhibition enhances the antitumor immune response to PD-L1 blockade by the concomitant activation of STING and STAT1 pathways in SCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What WEE1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
